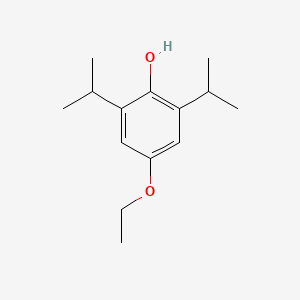

4-Ethoxy-2,6-di(propan-2-yl)phenol

Description

Contextual Significance in Organic Chemistry Research

In the field of organic chemistry, substituted phenols are of paramount importance as they serve as foundational materials for the synthesis of more complex molecules, including polymers and pharmaceuticals. wisdomlib.orgoregonstate.edu The properties and reactivity of a phenolic compound are heavily dictated by the nature and position of the substituents on its aromatic ring. oregonstate.edu

The structure of 4-Ethoxy-2,6-di(propan-2-yl)phenol is significant due to its combination of a hindered phenolic hydroxyl group and a para-alkoxy substituent. The two bulky isopropyl groups sterically shield the hydroxyl group, a characteristic feature of hindered phenols which are widely recognized for their role as antioxidants. stabilization-technologies.comsdstate.edu This hindrance can prevent typical phenol (B47542) reactions, thereby imparting stability. The ethoxy group at the para-position, on the other hand, is an electron-donating group which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

The synthesis of such a specifically substituted phenol presents a challenge that is of interest to synthetic chemists. A plausible synthetic route involves a two-step process:

Friedel-Crafts Alkylation: The phenol ring is first alkylated with an isopropyl agent to introduce the bulky groups at the ortho positions (2 and 6).

Williamson Ether Synthesis: The intermediate, 2,6-diisopropylphenol, is then reacted with an ethyl halide under basic conditions to introduce the ethoxy group at the para-position (4). vulcanchem.com

A representative set of reaction conditions for this synthesis is outlined in the table below.

| Step | Reagents/Conditions |

| Alkylation | Isopropyl bromide, AlCl₃, 80°C |

| Etherification | Ethyl bromide, K₂CO₃, 70°C |

This table illustrates a potential synthetic pathway for this compound.

Historical Perspective of Phenolic Ethers with Bulky Substituents in Chemical Research

The study of phenolic compounds with bulky substituents, often referred to as hindered phenols, has a rich history rooted in industrial chemistry. sdstate.edu In the mid-20th century, researchers discovered that phenols with bulky alkyl groups, particularly in the positions ortho to the hydroxyl group, were highly effective antioxidants. sdstate.edu This discovery led to the widespread use of compounds like butylated hydroxytoluene (BHT) in preserving plastics, rubber, and food products from degradation by atmospheric oxygen. oregonstate.edusdstate.edu

The synthesis of phenolic ethers, organic compounds where the hydroxyl group of a phenol is replaced by an alkoxy group, has also been a long-standing area of research. wikipedia.org The Williamson ether synthesis, developed in the 19th century, remains a fundamental method for their preparation. nih.gov However, the synthesis of sterically hindered ethers, including phenolic ethers with bulky ortho-substituents, has historically been a challenge, often resulting in low yields or elimination byproducts. nih.gov

Research into hindered phenolic ethers like this compound builds upon these historical foundations. It combines the principles of steric hindrance for stability with the modified properties imparted by the ether linkage. Phenolic ethers are generally less polar and less prone to hydrogen bonding than their parent phenols, which affects their solubility and physical properties. wikipedia.org

Contemporary Research Landscape and Future Directions for the Compound

While specific research focused exclusively on this compound is not extensive, the broader field of substituted phenols and phenolic ethers is an active area of investigation. nih.govrsc.org Contemporary research often focuses on developing new synthetic methodologies to create highly functionalized phenols with precise control over the substitution pattern. oregonstate.edursc.org

Future research involving this compound could explore several avenues:

Antioxidant Properties: A key area would be to investigate its efficacy as an antioxidant, comparing it to other commercially available hindered phenols. The combination of steric hindrance and the para-ethoxy group might confer unique stabilizing properties in various materials, such as polymers. stabilization-technologies.com

Synthetic Applications: This compound could serve as a building block in the synthesis of more complex molecules. The phenolic hydroxyl group, despite being hindered, could potentially be functionalized further under specific reaction conditions, leading to novel compounds with potential applications in medicinal chemistry or materials science. wisdomlib.org

Polymer Chemistry: Hindered phenols are incorporated into polymers to enhance their thermal-oxidative stability. acs.org Research could be directed towards synthesizing polymers that include the this compound moiety, either as an additive or as a monomer integrated into the polymer backbone.

The development of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, offers new possibilities for the functionalization of substituted phenols, which could be applied to this specific compound to create novel derivatives. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

66747-15-7 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-ethoxy-2,6-di(propan-2-yl)phenol |

InChI |

InChI=1S/C14H22O2/c1-6-16-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |

InChI Key |

ZVRBIRHDGDQHKR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethoxy 2,6 Di Propan 2 Yl Phenol

Stereoselective and Regioselective Synthesis Approaches

Achieving the precise arrangement of substituents on the phenol (B47542) ring is critical. Regioselectivity, in this case, dictates the placement of the two isopropyl groups ortho to the hydroxyl group and the ethoxy group in the para position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

For the synthesis of 4-Ethoxy-2,6-di(propan-2-yl)phenol, a plausible route would begin with 4-ethoxyphenol (B1293792). The hydroxyl group can be protected and converted into a potent DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether. organic-chemistry.org The ethoxy group itself is a moderate directing group, but a more powerful DMG would ensure selective lithiation at the ortho positions.

The general mechanism involves the following steps:

Protection/Directing Group Installation: The phenolic hydroxyl group of 4-ethoxyphenol is converted into a suitable DMG.

Directed ortho-Lithiation: The substrate is treated with a strong base, typically an alkyllithium like n-BuLi or s-BuLi, often in the presence of a chelating agent like TMEDA, to generate a di-lithiated intermediate. uwindsor.caharvard.edu

Electrophilic Quench: The aryllithium intermediate is then reacted with an appropriate electrophile for isopropylation, such as 2-bromopropane (B125204) or acetone (B3395972) followed by reduction.

Deprotection: The DMG is removed to yield the final product.

The choice of the directing group is crucial and influences the efficiency of the lithiation step. A comparison of potential directing groups is presented in the table below.

Table 1: Comparison of Directing Metalation Groups (DMGs) for Phenol Synthesis

| Directing Group | Strength | Introduction/Removal Conditions | Potential Advantages |

|---|---|---|---|

| O-Carbamate (-OCONR₂) | Strong | Phosgene derivatives/base; Acid/base hydrolysis | High directing ability, well-established. acs.org |

| Methoxymethyl (MOM) ether | Moderate to Strong | MOM-Cl, base; Acidic hydrolysis | Easy to introduce and remove. organic-chemistry.org |

Challenges in this approach include achieving di-alkylation over mono-alkylation and preventing side reactions. The steric hindrance from the first introduced isopropyl group can impede the second ortho-lithiation and subsequent alkylation.

Palladium-Catalyzed Cross-Coupling Reactions for Phenol Derivatization

Palladium-catalyzed cross-coupling reactions offer a versatile alternative for constructing the target molecule, potentially by forming the C-O ether bond at a late stage. A hypothetical route could start from a pre-functionalized phenol, such as 4-bromo-2,6-diisopropylphenol.

This precursor could be synthesized via the bromination of 2,6-diisopropylphenol. The subsequent step would be a Buchwald-Hartwig amination-type C-O coupling reaction with ethanol (B145695) or a corresponding ethoxide. organic-chemistry.org The use of specialized phosphine (B1218219) ligands is critical to facilitate the reductive elimination step and form the aryl ether bond. organic-chemistry.orgnih.gov

Key Reaction Types:

Buchwald-Hartwig C-O Coupling: Couples an aryl halide/triflate with an alcohol. Requires a Pd catalyst and a suitable ligand.

Suzuki Coupling: While typically used for C-C bonds, variations can be used to form C-O bonds, for example, by coupling an aryl boronic acid with an alcohol. youtube.com

Heck Reaction: Could be used to introduce the isopropyl groups via coupling of a di-halophenol with propene. youtube.com

A significant advantage of this approach is the modularity, allowing for the late-stage introduction of the ethoxy group onto a complex phenolic scaffold.

Table 2: Overview of Potentially Applicable Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Buchwald-Hartwig C-O Coupling | Aryl Halide + Alcohol | High functional group tolerance. organic-chemistry.org |

| Suzuki Coupling | Arylboronic Acid + Alcohol | Mild reaction conditions. youtube.com |

| Heck Coupling | Aryl Halide + Alkene | Forms C-C bonds, useful for alkylation. youtube.com |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly important in the design of synthetic routes. mdpi.com For the synthesis of this compound, several green strategies can be implemented.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. ejcmpr.com For instance, protocols for the ipso-hydroxylation of arylboronic acids have been developed in ethanol. rsc.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The use of highly efficient palladium or copper catalysts is an example. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Multicomponent Reactions Incorporating Phenolic Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for building molecular complexity efficiently. nih.gov While a direct MCR for this compound is not established, one could be envisioned based on known reactivity.

For example, a reaction involving a phenol, an aldehyde, and another nucleophile could potentially assemble a complex phenolic structure in one pot. thieme-connect.com A hypothetical MCR could involve 4-ethoxyphenol, isobutyraldehyde (B47883) (as a source for the isopropyl groups), and a reducing agent in a one-pot reductive alkylation process, catalyzed by a Lewis or Brønsted acid. The development of such a reaction would be a significant step forward in terms of efficiency and greenness.

Scalability Considerations for Industrial Synthesis Research

The industrial synthesis of a compound like this compound requires a route that is not only high-yielding but also safe, cost-effective, and scalable. The synthesis of propofol (B549288) (2,6-diisopropylphenol) provides valuable insights. nih.gov

A common industrial route to propofol involves the direct Friedel-Crafts alkylation of phenol with propene. A similar approach for the target molecule would start from 4-ethoxyphenol.

Challenges for Scalability:

Regioselectivity: The Friedel-Crafts alkylation of 4-ethoxyphenol with propene could lead to a mixture of products, including 2-isopropyl, 2,6-diisopropyl, and other isomers. The ethoxy group directs ortho and para, but the para position is already blocked, which simplifies the outcome to ortho-alkylation. However, controlling mono- versus di-alkylation can be difficult.

Catalyst: Strong acid catalysts like H₂SO₄ or solid acid catalysts are typically used. Catalyst recovery and waste disposal are significant concerns on an industrial scale.

Purification: The separation of the desired product from closely related isomers and byproducts can be challenging and costly, often requiring fractional distillation under high vacuum. google.com

An alternative, more regioselective approach that has been used for propofol synthesis starts with 4-hydroxybenzoic acid. The carboxylate group blocks the para position and directs the two isopropyl groups to the ortho positions. A subsequent decarboxylation step yields propofol. nih.gov This strategy could be adapted by starting with 4-ethoxybenzoic acid, although this starting material is less common.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov Enzymes can offer solutions to selectivity challenges that are difficult to overcome with traditional chemical methods.

For the synthesis of this compound, several enzymatic steps could be envisioned:

Regioselective Ethoxylation: An enzyme, such as a specifically engineered P450 monooxygenase or a methyltransferase adapted for ethyl group transfer, could potentially catalyze the selective ethoxylation of 2,6-diisopropylphenol at the para position.

Kinetic Resolution: If a synthetic route produces a racemic intermediate, a lipase (B570770) could be used for enantioselective acylation, allowing for the separation of enantiomers. researchgate.netresearchgate.net This would be relevant if any of the substituents introduced chirality.

Enzymatic Alkylation: While less common, enzymes could potentially be used for the Friedel-Crafts-type alkylation of the phenol ring, offering high regioselectivity under mild conditions.

The integration of enzymatic steps can lead to more sustainable and efficient synthetic processes, often proceeding under mild, aqueous conditions. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Aromatic Electrophilic Substitution Reactions

Aromatic electrophilic substitution (SEAr) reactions are fundamental to the functionalization of benzene (B151609) and its derivatives. wikipedia.org The mechanism generally involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring, resulting in a substituted product. masterorganicchemistry.com

In the case of 4-Ethoxy-2,6-di(propan-2-yl)phenol, the substituents on the aromatic ring play a crucial role in directing the position of electrophilic attack and influencing the reaction rate. The hydroxyl (-OH) and ethoxy (-OC2H5) groups are both powerful activating groups, meaning they increase the rate of reaction compared to benzene. lkouniv.ac.inlibretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. lkouniv.ac.inlibretexts.org This is due to their ability to donate electron density to the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate, particularly when the attack is at the ortho or para position. wikipedia.orglibretexts.org

Conversely, the two isopropyl groups at positions 2 and 6 are weakly activating and also ortho, para-directing. However, their primary influence is steric hindrance. These bulky groups physically obstruct the approach of electrophiles to the ortho positions (positions 3 and 5), making substitution at these sites less likely.

Considering the combined effects of the substituents:

The para position is already occupied by the ethoxy group.

The hydroxyl group at position 1 and the ethoxy group at position 4 strongly activate the ring for electrophilic attack at the ortho and para positions.

The bulky isopropyl groups at positions 2 and 6 sterically hinder the ortho positions (3 and 5).

Therefore, electrophilic substitution on this compound is expected to be less facile than on phenol (B47542) or anisole (B1667542) due to the steric hindrance from the isopropyl groups. The most likely positions for substitution would be the less hindered 3 and 5 positions, though the reaction may require more forcing conditions compared to unhindered phenols.

Common electrophilic aromatic substitution reactions include:

Nitration: using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group. wikipedia.org

Halogenation: using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst to introduce a halogen atom. wikipedia.org

Sulfonation: using fuming sulfuric acid to introduce a sulfonic acid (-SO3H) group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. wikipedia.org

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -OCH2CH3 | 4 | Strongly Activating | Ortho, Para |

| -CH(CH3)2 | 2, 6 | Weakly Activating | Ortho, Para |

Radical Reaction Pathways Involving the Phenolic Moiety

Hindered phenols, such as this compound, are well-known for their ability to act as antioxidants. vinatiorganics.comvinatiorganics.com This property stems from the reactivity of the phenolic hydroxyl group, specifically its ability to donate a hydrogen atom to neutralize free radicals. vinatiorganics.com

The general mechanism of radical scavenging by a hindered phenol (ArOH) involves the following steps:

Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). vinatiorganics.comacs.org ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is crucial to the antioxidant activity. In this compound, the bulky isopropyl groups at the ortho positions sterically shield the radical center on the oxygen atom, preventing it from participating in further chain-propagating reactions. vinatiorganics.com The electron-donating ethoxy group at the para position can further delocalize the unpaired electron, enhancing the stability of the phenoxyl radical.

Fate of the Phenoxyl Radical: The stabilized phenoxyl radical can undergo several subsequent reactions:

Reaction with another radical: Two phenoxyl radicals can couple to form a non-radical species.

Reaction with another free radical: The phenoxyl radical can react with another free radical to form a stable product.

Regeneration: The phenol can be regenerated through reaction with another antioxidant molecule, such as ascorbic acid or tocopherol. vinatiorganics.com

Studies on similar hindered phenols have shown that the rate of the initial hydrogen atom transfer is a key determinant of antioxidant efficacy. nih.gov The reaction can proceed through a concerted electron-proton transfer (a direct HAT process) or through stepwise pathways involving initial electron transfer followed by proton transfer, or vice-versa. acs.org

Oxidative Coupling and Polymerization Mechanisms

The oxidation of phenols can lead to the formation of dimers, oligomers, and polymers through oxidative coupling reactions. These reactions are often catalyzed by metal complexes or enzymes. nih.govnih.gov For 2,6-disubstituted phenols, oxidative coupling typically leads to the formation of either a carbon-carbon linked biphenol or a polyphenylene ether (PPE) polymer.

In the case of this compound, enzymatic or chemical oxidation can generate the corresponding phenoxyl radical. The subsequent coupling of these radicals can lead to various products. For instance, the electrochemical oxidation of a similar compound, 2,6-diisopropylphenol (propofol), has been shown to proceed via a one-electron oxidation to form a phenoxyl radical, which then dimerizes. researchgate.net

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of phenols. nih.govrsc.orgproquest.com The mechanism involves the enzyme's active site, often containing copper or heme cofactors, abstracting a hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. nih.gov These radicals can then diffuse from the active site and undergo non-enzymatic coupling and polymerization.

Ligand Exchange and Complexation Mechanisms

The phenolic hydroxyl group and the oxygen atom of the ethoxy group in this compound can act as ligands, coordinating to metal ions. The ability of phenols to form complexes with metal ions is well-established.

The complexation typically involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then acts as a strong ligand for metal ions. The lone pairs of electrons on the oxygen atoms can be donated to empty orbitals of a metal ion, forming a coordinate covalent bond.

Thermal and Photochemical Decomposition Pathways

The stability of phenolic compounds can be compromised by exposure to heat and light. mdpi.comresearchgate.net

Thermal Decomposition: At elevated temperatures, phenolic compounds can undergo degradation. researchgate.net The specific decomposition pathways for this compound would depend on the conditions, but could involve cleavage of the ether linkage, loss of the isopropyl groups, or degradation of the aromatic ring. The presence of oxygen can lead to thermo-oxidative degradation, initiating radical chain reactions.

Photochemical Decomposition: Exposure to ultraviolet (UV) radiation can also induce the degradation of phenols. mdpi.comup.ac.za The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive intermediates such as radicals. The photocatalytic degradation of phenol in the presence of a semiconductor like TiO2 has been shown to proceed via the formation of hydroxyl radicals, which attack the aromatic ring, leading to the formation of intermediates like hydroquinone (B1673460) and catechol, and ultimately to ring cleavage and mineralization. up.ac.za While specific photochemical studies on this compound are limited, similar pathways involving radical intermediates are expected.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies employing Density Functional Theory (DFT) to determine the energetic profiles of 4-Ethoxy-2,6-di(propan-2-yl)phenol have been identified. Consequently, data on its optimized geometry, thermodynamic properties, and reaction energetics are not available. Similarly, Frontier Molecular Orbital (FMO) analysis, crucial for predicting the compound's reactivity and the regioselectivity of its potential reactions, has not been reported.

Molecular Dynamics Simulations of Intermolecular Interactions

There is no available research that has utilized molecular dynamics (MD) simulations to investigate the behavior of this compound in various environments. Such studies would provide insight into its solvation properties, aggregation behavior, and interactions with other molecules, but this information is currently absent from the scientific record.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are developed based on experimental data for a series of related compounds. There is no indication that this compound has been included in the development or validation of any such models for predicting chemical reactivity.

Conformational Analysis and Stereochemical Considerations

A thorough conformational analysis, which would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them, has not been published. The flexibility of the ethoxy and propan-2-yl groups suggests a complex conformational landscape that remains unexplored.

Reaction Pathway Simulations and Transition State Characterization

Investigations into specific chemical transformations involving this compound are absent from the literature. As a result, there are no published simulations of its reaction pathways or characterizations of the associated transition states, which are essential for understanding reaction mechanisms and kinetics.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of 4-Ethoxy-2,6-di(propan-2-yl)phenol in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts, coupling constants, and signal integrations provide a complete picture of the proton framework. The aromatic protons, though singlets due to their symmetrical substitution, can reveal subtle electronic effects. The ethoxy and isopropyl protons will exhibit characteristic multiplets, with their chemical shifts and coupling patterns confirming their connectivity.

¹³C NMR provides complementary information by identifying the chemical shift of each unique carbon atom in the molecule. The number of distinct signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons are particularly informative about the electronic influence of the hydroxyl, ethoxy, and isopropyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 6.9 | 115 - 120 |

| Phenolic OH | 4.5 - 5.5 | - |

| Methoxy O-CH₂ | 3.9 - 4.1 | 63 - 65 |

| Methoxy CH₃ | 1.3 - 1.5 | 14 - 16 |

| Isopropyl CH | 3.0 - 3.3 | 26 - 28 |

| Isopropyl CH₃ | 1.1 - 1.3 | 22 - 24 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-OR | - | 150 - 155 |

| Aromatic C-iPr | - | 135 - 140 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Degradation Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Furthermore, by analyzing the fragmentation patterns, it is possible to deduce the structure of the molecule and identify potential reaction intermediates and degradation products.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, an ethyl radical from the ethoxy group, and cleavage of the isopropyl groups.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing the purity of the compound and for identifying byproducts from its synthesis. nih.gov For instance, incomplete alkylation or etherification during synthesis would result in detectable intermediates. google.comnih.gov

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment | Significance |

| 222 | [M]⁺ | Molecular Ion |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group |

| 193 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 179 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 177 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

X-ray Crystallography for Solid-State Structure Determination

The steric hindrance imposed by the bulky isopropyl groups flanking the hydroxyl group is a key structural feature that would be quantified by X-ray crystallography. vulcanchem.com The orientation of these groups can influence the molecule's packing in the crystal and its intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

While a specific crystal structure for this compound is not publicly available, related structures of substituted phenols show that the bond lengths and angles within the aromatic ring are largely preserved, with slight distortions due to substituent effects.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org These techniques are complementary and provide a molecular fingerprint that can be used for identification and for monitoring the progress of a chemical reaction.

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations of the ether and phenol (B47542) groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy, being more sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations and the C-C bonds of the alkyl substituents. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| C=C Aromatic | Stretch | 1450 - 1600 | IR, Raman |

| C-O Ether | Stretch | 1200 - 1270 | IR |

| C-O Phenol | Stretch | 1180 - 1260 | IR |

Note: The NIST WebBook provides spectral data for related compounds like 4-ethoxyphenol (B1293792) which can be used for comparative analysis. nist.gov

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is relevant only for chiral molecules—those that are non-superimposable on their mirror images. The parent compound, this compound, is not chiral.

However, if a chiral center were introduced into the molecule, for instance, by derivatization of the ethoxy or isopropyl groups, or through the synthesis of a stereoisomer, then chiroptical spectroscopy would be a critical tool for its stereochemical characterization. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of the chiral derivative. At present, there is no indication in the scientific literature that chiral derivatives of this compound are of significant interest.

Applications in Non Biological/non Clinical Research Domains

Role as a Ligand in Organometallic Catalysis

The presence of a phenolic hydroxyl group in conjunction with sterically demanding isopropyl groups makes 4-Ethoxy-2,6-di(propan-2-yl)phenol an excellent candidate for use as a ligand in organometallic chemistry. The phenol (B47542) can be deprotonated to form a phenoxide, which then coordinates to a metal center. The bulky substituents can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

While specific studies detailing the catalytic activity of organometallic complexes derived from this compound are not extensively documented in publicly available literature, the behavior of structurally similar hindered phenols, such as 2,6-diisopropylphenol, provides a strong basis for inferring its potential. Complexes of these related phenols have demonstrated efficacy in a range of organic transformations. For instance, aluminum complexes of hindered phenoxides are known to catalyze the isopropylation of phenol to produce valuable chemical intermediates. It is plausible that catalysts incorporating the 4-ethoxy-2,6-di(propan-2-yl)phenoxide ligand could exhibit unique selectivity and activity in similar alkylation reactions due to the electronic influence of the ethoxy group.

The general class of sterically hindered phenol-based ligands is instrumental in various catalytic processes, including olefin polymerization, ring-opening polymerization of cyclic esters, and various cross-coupling reactions. The design of the ligand is crucial in tuning the electronic and steric environment of the metal center, thereby controlling the outcome of the catalytic cycle.

The design of catalysts based on this compound would involve the synthesis of its metal complexes, likely with transition metals or main group elements. The choice of metal and ancillary ligands would be dictated by the target application. For example, titanium and zirconium complexes are often employed in polymerization catalysis, while palladium and copper complexes are common in cross-coupling reactions.

Immobilization of these catalysts onto solid supports is a key strategy for enhancing their practical utility, facilitating catalyst-product separation and enabling catalyst recycling. Common supports include silica (B1680970), alumina, and polymeric resins. The this compound ligand could be functionalized to allow for covalent attachment to such supports. For instance, the aromatic ring could be modified with a tethering group suitable for grafting onto the support surface. This approach would lead to heterogeneous catalysts with potentially improved stability and reusability compared to their homogeneous counterparts.

Precursor in Advanced Materials Science and Engineering

The phenolic structure of this compound makes it a valuable building block for the synthesis of a variety of advanced materials. Its antioxidant properties, inherent to many phenolic compounds, further enhance its utility in material science applications.

In the field of polymer chemistry, phenols and their derivatives can act as chain transfer agents or be incorporated into polymer backbones to impart specific properties. While direct use of this compound as a polymerization initiator is not widely reported, its structural motifs are relevant. For instance, hindered phenols can be used to control radical polymerization processes.

Furthermore, this compound could serve as a monomer in the synthesis of specialty polymers. Poly(phenylene oxide)s (PPOs), for example, are high-performance thermoplastics synthesized through the oxidative coupling of phenols. The incorporation of the ethoxy and diisopropylphenyl groups into a PPO backbone could lead to polymers with modified solubility, thermal stability, and mechanical properties.

The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials with controlled porosity and structure. mdpi.com While direct studies involving this compound in sol-gel synthesis are scarce, the principles of incorporating organic molecules into inorganic matrices are well-established. mdpi.com This phenol could be physically entrapped within a silica or titania matrix formed through the hydrolysis and condensation of precursors like tetraethyl orthosilicate (B98303) (TEOS).

Alternatively, it could be chemically bonded into the network if appropriately functionalized with a silane (B1218182) coupling agent. The resulting hybrid materials could exhibit interesting optical or sensing properties, with the phenolic component providing a specific functionality within the inorganic host. The sol-gel method allows for the preparation of these materials in various forms, including monoliths, thin films, and powders. nih.gov

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals, thereby inhibiting oxidative degradation. This property is crucial for the stabilization of various materials, including polymers, lubricants, and fuels. The antioxidant mechanism typically involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, forming a stable phenoxyl radical that does not readily initiate further oxidation.

Intermediates in Complex Organic Synthesis

There is no substantial evidence in the reviewed literature to suggest that this compound is a commonly utilized intermediate in complex organic synthesis.

Building Blocks for Natural Product Synthesis Research

Currently, there are no documented instances of this compound being employed as a direct building block in the total synthesis or synthetic research of natural products.

Scaffold for Heterocyclic Compound Synthesis

The use of this compound as a foundational scaffold for the synthesis of heterocyclic compounds is not described in the available scientific literature.

Applications in Analytical Chemistry Method Development

No specific applications of this compound in the development of analytical chemistry methods have been identified in published research.

Derivatives and Analogues of 4 Ethoxy 2,6 Di Propan 2 Yl Phenol: Synthetic Utility and Functional Research

Systematic Functionalization Strategies for Phenolic Derivatives

The functionalization of sterically hindered phenols like 4-ethoxy-2,6-di(propan-2-yl)phenol can be approached through several systematic strategies, primarily targeting the phenolic hydroxyl group, the aromatic ring, or the alkyl substituents.

Modification of the Hydroxyl Group: The most common functionalization involves the phenolic -OH group. Etherification and esterification are primary methods used to modify this group. The Williamson ether synthesis, for example, involves the reaction of the corresponding phenoxide ion with an alkyl halide. libretexts.orgmasterorganicchemistry.com This method is highly versatile for introducing a wide range of alkyl or aryl groups. Esterification can be achieved by reacting the phenol (B47542) with carboxylic acids or their derivatives (like acid chlorides or anhydrides), often in the presence of a catalyst. researchgate.net These modifications can significantly alter the lipophilicity and reactivity of the molecule.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene (B151609) ring. However, the bulky di-isopropyl groups at the ortho positions (2 and 6) and the ethoxy group at the para position (4) direct incoming electrophiles to the meta positions (3 and 5). Nitration is a common example, where treatment with nitric acid can introduce a nitro group. nih.gov Halogenation can also be achieved under appropriate conditions.

Modification of Alkyl Substituents: While less common, the isopropyl groups can also be functionalized, although this typically requires more vigorous reaction conditions that may also affect other parts of the molecule.

Synthesis and Characterization of Ethers, Esters, and Nitrogen-Containing Analogues

The synthesis of derivatives of this compound and related structures aims to create new molecules with tailored properties.

Ethers: The synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis. openstax.orglibretexts.org This involves deprotonating the phenolic hydroxyl group with a strong base like sodium hydride to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For instance, reacting the sodium salt of this compound with methyl iodide would yield 1-ethoxy-4-methoxy-2,6-di(propan-2-yl)benzene. The products are typically characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.

Esters: Ester analogues can be synthesized by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For example, reacting this compound with acetyl chloride would produce 4-ethoxy-2,6-di(propan-2-yl)phenyl acetate. These ester derivatives are often investigated for their potential as prodrugs or for their modified antioxidant activities. researchgate.net

Nitrogen-Containing Analogues: Introducing nitrogen into the phenolic scaffold can lead to compounds with interesting chemical and biological properties. One approach is through nitration of the aromatic ring, followed by reduction of the nitro group to an amine. For example, nitration of 2,6-diisopropylphenol can yield 4-nitro-2,6-diisopropylphenol, which can then be reduced to the corresponding aniline (B41778) derivative. nih.gov Another strategy involves coupling the phenol with nitrogen-containing heterocycles, which has been shown to produce compounds with a range of activities. mdpi.com

Table 1: Examples of Synthetic Strategies for Phenolic Derivatives

| Derivative Type | General Reaction | Reactants | Product Type |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Aryl-Alkyl Ether |

| Ester | Acylation | Phenol + Acyl Chloride/Anhydride | Aryl Ester |

| Nitro-analogue | Nitration | Phenol + Nitric Acid | Nitrophenol |

Structure-Reactivity Relationship Studies of Modified Analogues in Non-Biological Systems

Structure-reactivity studies aim to understand how changes in the molecular structure of these phenolic analogues affect their chemical behavior, particularly their antioxidant properties in non-biological systems.

The antioxidant activity of hindered phenols is primarily attributed to their ability to donate the hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, forming a stable phenoxyl radical. nih.gov The stability of this radical is enhanced by the steric hindrance from the bulky ortho-substituents (the di-isopropyl groups), which prevent it from undergoing further unwanted reactions.

Modifications to the core structure can influence this activity:

Para-Substituents: The nature of the substituent at the para-position significantly impacts the antioxidant capacity. Electron-donating groups, like the ethoxy group in this compound, can increase the electron density on the phenolic oxygen, making the O-H bond weaker and easier to break. This generally enhances the radical scavenging activity. nih.gov

Ether and Ester Derivatives: When the phenolic hydroxyl group is converted to an ether or an ester, the primary mechanism of hydrogen atom donation is blocked. Consequently, these derivatives typically exhibit reduced antioxidant activity compared to the parent phenol.

Dimerization: The formation of dimers, where two phenolic units are linked, can lead to compounds with enhanced antioxidant properties. For example, biphenyl (B1667301) derivatives of phenols have been shown to be potent radical scavengers. nih.gov

Table 2: Predicted Effect of Functionalization on Antioxidant Activity

| Modification | Predicted Effect on Radical Scavenging | Reasoning |

|---|---|---|

| Etherification of -OH | Decrease | Blocks H-atom donation from the phenolic group. |

| Esterification of -OH | Decrease | Blocks H-atom donation from the phenolic group. |

| Addition of electron-donating group at para-position | Increase | Weakens the O-H bond, facilitating H-atom donation. |

| Formation of C-C linked dimers | Increase | Multiple phenolic sites for radical scavenging. nih.govmdpi.com |

Exploration of Novel Scaffolds Derived from the Compound

The 2,6-di(propan-2-yl)phenol framework serves as a versatile building block for the construction of more complex molecular architectures and novel scaffolds.

Macrocycles: Phenolic compounds are key precursors in the synthesis of calixarenes, a class of macrocyclic molecules formed by the condensation of phenols with aldehydes. These cup-shaped molecules have a cavity that can encapsulate other smaller molecules and ions, making them useful in host-guest chemistry and as sensors.

Heterocyclic Hybrids: Fusing the phenolic ring with various heterocyclic systems is another strategy to create novel scaffolds. For example, the Biginelli reaction has been used to synthesize dihydropyrimidine (B8664642) derivatives bearing a hindered phenol fragment. mdpi.com Similarly, "scaffold hopping," where one part of a molecule is replaced by a bioisosteric equivalent, has been used to develop new classes of compounds, such as quinazolinone derivatives from thienopyrimidinones. nih.gov

Supramolecular Chemistry of Derivatives

The supramolecular chemistry of this compound derivatives involves the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern their self-assembly into larger, ordered structures.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. In the solid state and in concentrated solutions, these molecules can form hydrogen-bonded chains or cyclic aggregates. The steric bulk of the ortho-isopropyl groups can influence the geometry and strength of these interactions. chemistryviews.org

Host-Guest Chemistry: As mentioned, macrocyclic derivatives like calixarenes derived from these phenols can act as hosts for a variety of guest molecules. The ethoxy group at the "lower rim" of the calixarene (B151959) can be further functionalized to tune the binding properties of the cavity.

Crystal Engineering: By understanding the intermolecular forces, it is possible to design and predict the crystal packing of these derivatives. This has implications for controlling the physical properties of the solid material, such as melting point, solubility, and morphology. Studies on related Schiff-base derivatives of ethoxyphenols have explored how intermolecular hydrogen bonds dictate the crystal structure. researchgate.net

Emerging Research Directions and Future Challenges

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex substituted phenols is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. For a compound like 4-Ethoxy-2,6-di(propan-2-yl)phenol, which would likely be synthesized in multi-step processes, flow chemistry could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. sailife.com

Automated synthesis systems, which can perform, analyze, and optimize reactions with minimal human intervention, represent a frontier for the rapid development of synthetic routes to novel molecules. Current time information in Meløy, NO. The application of such systems could accelerate the discovery of optimal conditions for the alkylation and etherification steps required to produce this compound. Furthermore, the integration of in-line analytical techniques can provide real-time data, enabling rapid optimization and a deeper understanding of the reaction kinetics. The use of flow chemistry has been demonstrated to be advantageous for hazardous reactions, enhancing the safety profile of the synthesis. sailife.com For instance, a continuous-flow setup could be designed for the synthesis of related N-heterocycles, showcasing the potential for complex molecular construction in a controlled environment. rsc.org

Sustainable Synthesis and Valorization Strategies

Modern chemical synthesis places a strong emphasis on sustainability, focusing on the use of renewable feedstocks, green solvents, and energy-efficient processes. The synthesis of phenolic ethers, for example, has been demonstrated using environmentally benign methods. A simple and economical route for the synthesis of alkyl phenyl ethers has been developed using the liquid phase reaction of phenol (B47542) derivatives with alkyl esters over a recyclable nanocrystalline zeolite Beta catalyst. acs.orgresearchgate.net This approach avoids the use of harsh reagents and allows for the catalyst to be recycled multiple times, presenting a sustainable pathway for the production of the ether linkage in this compound.

Another avenue for sustainable chemistry is the valorization of waste biomass. Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of phenolic compounds. mdpi.comresearchgate.net Research into the depolymerization of lignin to produce valuable aromatic feedstocks is a burgeoning field. researchgate.net It is conceivable that future biorefineries could produce substituted phenols that serve as precursors for compounds like this compound, thereby reducing the reliance on petrochemical sources. The extraction of phenolic compounds from sources like spent coffee grounds for use as natural antioxidants also highlights the potential for a circular economy approach to producing valuable chemicals. mdpi.com

Advanced Characterization of Transient Species

The chemical reactivity and potential applications of this compound, particularly as an antioxidant, are intrinsically linked to the transient species it forms, such as phenoxy radicals. Advanced spectroscopic techniques are crucial for detecting and characterizing these short-lived intermediates. Time-resolved spectroscopy, for instance, has been used to investigate the radical cations and phenoxy radicals of para-substituted phenols following laser pulse irradiation. acs.org These studies reveal the absorption spectra and deprotonation kinetics of these transient species. acs.org

In the context of this compound, such techniques could elucidate the stability and reactivity of its corresponding phenoxy radical. Understanding the lifetime and decay pathways of this radical is essential for predicting its efficacy as a radical scavenger. The oxidation of phenols by reagents like the Fenton's reagent can lead to a variety of hydroxylated and coupled products, indicating the formation of multiple reactive intermediates. nih.gov The study of these complex reaction pathways is aided by derivatization techniques followed by GC/MS analysis to identify stable intermediates. nih.gov Femtosecond time-resolved transient absorption has also been employed to directly observe the formation of quinone methide species from the excited state intramolecular proton transfer in certain phenols. rsc.org

Predictive Modeling for New Applications

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and activities of new molecules, thereby accelerating the discovery of new applications. For a sterically hindered phenol like this compound, a primary application of interest is as an antioxidant. Theoretical methods, such as those based on density functional theory (DFT), can be used to calculate key parameters like the bond dissociation enthalpy (BDE) of the phenolic O-H bond. acs.orgresearchgate.net A lower BDE generally correlates with higher antioxidant activity. researchgate.net

Quantum chemical calculations have been employed to model a set of molecular properties for numerous phenol compounds to predict their antioxidant activity. nih.gov These models can help in understanding the effect of substituents on the antioxidant capacity. For instance, the presence of an ether linkage at the para-position, as in this compound, could be computationally evaluated for its influence on the radical scavenging ability. Machine learning algorithms, trained on large datasets of compounds with known antioxidant activities, are also emerging as powerful tools for in silico screening of novel candidates, potentially streamlining the development of new antioxidants. nih.gov

Overcoming Synthetic Limitations and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for cost-effective, safe, and environmentally friendly processes. For sterically hindered phenols, traditional synthesis methods can have limitations such as harsh reaction conditions and the formation of undesired byproducts. nih.gov The development of green and highly efficient protocols is a key research focus. For example, a one-minute, scalable synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide has been reported, demonstrating a move towards more practical and sustainable transformations. nih.govresearchgate.netrsc.org

A significant challenge in the synthesis of substituted phenols is controlling the regioselectivity, as many electrophilic substitution reactions on the benzene (B151609) ring yield ortho- and para-products. researchgate.net Developing strategies to achieve specific substitution patterns is crucial for the efficient synthesis of a target molecule like this compound. The scale-up of such processes requires careful consideration of reaction kinetics, heat transfer, and mass transfer to ensure consistent product quality and safety. The use of flow reactors can often mitigate some of these scale-up issues by providing better control over the reaction environment. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Ethoxy-2,6-di(propan-2-yl)phenol?

- Methodology : Alkylation of phenolic precursors (e.g., p-hydroxybenzoic acid) with isopropyl and ethoxy groups under acidic conditions, followed by decarboxylation in high-boiling solvents (e.g., diphenyl ether) using NaOH as a catalyst. Purification via liquid-liquid equilibria techniques with solvents like (propan-2-yl)benzene can minimize dimer and ether impurities .

- Critical Considerations : Monitor reaction intermediates using HPLC to detect monoalkylated byproducts (e.g., 4-hydroxy-3-(propan-2-yl)benzoic acid), which may affect yield .

Q. How can structural characterization of this compound be optimized?

- Methodology :

- Gas Chromatography (GC) : Use non-polar columns (e.g., HP-5MS) with temperature programming for retention index (RI) analysis .

- Spectroscopy : Employ H/C NMR to confirm ethoxy and isopropyl substituents, and X-ray crystallography (via SHELX programs) for resolving stereochemical ambiguities .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound and its structural analogs?

- Methodology : Conduct receptor-binding assays (e.g., estrogen receptor α/β) to evaluate affinity, as structural analogs like 4-(propan-2-yl)phenol show hormonal activity. Use in vivo models to assess endocrine disruption potential .

- Data Contradictions : While some analogs exhibit estrogenic effects, others (e.g., bisphenol derivatives) may antagonize receptors. Validate findings using dose-response curves across multiple cell lines .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation. Assess photostability via UV exposure (ICH Q1B guidelines). Note that existing data gaps in decomposition pathways require empirical validation .

Q. How can contradictions in toxicity data be resolved?

- Methodology : Compare acute toxicity (OECD 423) and genotoxicity (Ames test) results across species. For example, IARC classifies structurally similar phenols as potential carcinogens, but species-specific metabolic differences (e.g., cytochrome P450 activity) may explain discrepancies .

Q. What computational tools are suitable for predicting the compound’s bioactivity and metabolic fate?

- Methodology : Use relational learning frameworks (e.g., iLogCHEM) to identify toxicity-associated subgraphs (e.g., 4-(propan-2-yl)phenol moieties). Molecular docking (AutoDock Vina) can predict binding to targets like estrogen receptors .

Q. What analytical techniques are effective for identifying degradation products?

- Methodology : Employ LC-MS/MS and GC-MS to detect oxidative byproducts (e.g., quinones) or ether cleavage products. Reference impurity profiles from synthesis protocols (e.g., 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene) .

Q. How can crystallographic data improve understanding of the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.